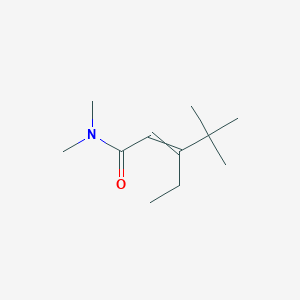
3-ethyl-N,N,4,4-tetramethylpent-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-N,N,4,4-tetramethylpent-2-enamide is an organic compound with the molecular formula C11H21NO It is a derivative of pent-2-enamide, featuring ethyl and tetramethyl substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N,N,4,4-tetramethylpent-2-enamide typically involves the reaction of 3-ethyl-4,4-tetramethylpent-2-en-1-amine with acylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-ethyl-N,N,4,4-tetramethylpent-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
3-ethyl-N,N,4,4-tetramethylpent-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-ethyl-N,N,4,4-tetramethylpent-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-ethyl-2,2,4,4-tetramethylpentane: A structurally related compound with similar substituents but different functional groups.
N,N,4,4-tetramethylpent-2-enamide: Lacks the ethyl substitution, providing a basis for comparison in terms of reactivity and properties.
Uniqueness
3-ethyl-N,N,4,4-tetramethylpent-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
922177-55-7 |
|---|---|
Fórmula molecular |
C11H21NO |
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
3-ethyl-N,N,4,4-tetramethylpent-2-enamide |
InChI |
InChI=1S/C11H21NO/c1-7-9(11(2,3)4)8-10(13)12(5)6/h8H,7H2,1-6H3 |
Clave InChI |
SFBFCJNQTMUFKO-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC(=O)N(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


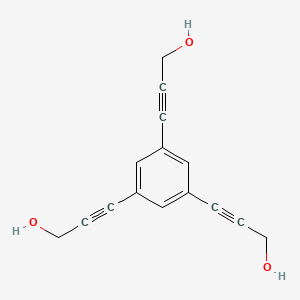
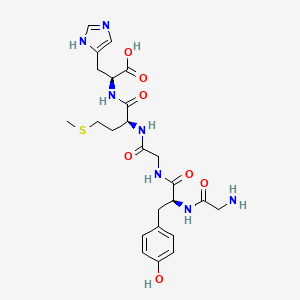

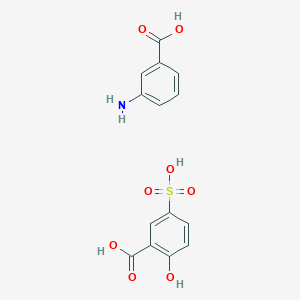
![Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate](/img/structure/B14183795.png)
![(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide](/img/structure/B14183800.png)
silane](/img/structure/B14183806.png)

![2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14183816.png)
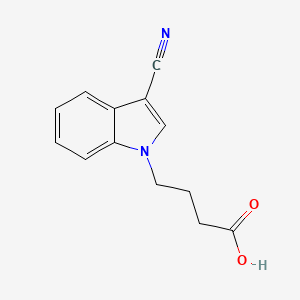
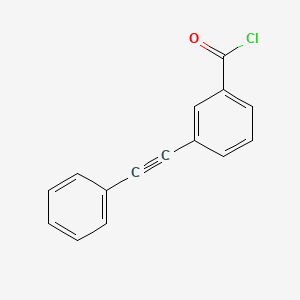
![2-[(Propan-2-yl)amino]heptanenitrile](/img/structure/B14183834.png)
![N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14183844.png)
![1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B14183853.png)
